molecular formula C13H23NO5 B1425438 Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate CAS No. 1439922-08-3

Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate

Cat. No. B1425438
CAS RN: 1439922-08-3
M. Wt: 273.33 g/mol
InChI Key: OQAXKPFDEGWERL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate, also known as MDMC, is a chemical compound commonly used in scientific research. It is a derivative of morpholine and is primarily used in the synthesis of peptides and other organic compounds.

Scientific Research Applications

  • Enzymatic Resolution : Methyl esters of N-Boc homoproline, homopipecolic acid, and 3-carboxymethyl-morpholine were kinetically resolved using hydrolysis catalyzed by Burkholderia cepacia lipase, leading to high enantiomeric excesses of the corresponding acids and residual esters. This process is crucial for obtaining enantiomerically pure compounds for various applications in medicinal chemistry and drug synthesis (Pousset et al., 2004).

  • Diastereoselective Synthesis : The diastereoselective synthesis of 5-substituted morpholine-3-phosphonic acids was achieved, starting from L-phenylglycine and L-phenylalanine methyl esters. This highlights the compound's utility in the creation of novel phosphonic acid derivatives, which have various applications, including as potential pharmaceuticals (Bonilla-Landa et al., 2014).

  • Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized, demonstrating compatibility with solid-phase peptide synthesis. This opens avenues for its application in peptidomimetic chemistry, a field crucial for developing novel therapeutic agents (Sladojevich et al., 2007).

  • Antimicrobial and Antihypoxic Activity : Various compounds, including morpholine derivatives, have been synthesized and tested for antimicrobial and antihypoxic activities. This indicates the potential of morpholine derivatives in developing new pharmaceuticals with antibacterial and antihypoxic properties https://consensus.app/papers/synthesis-antihypoxic-activity-ukrainets/935c4c520dc752e6b40ed9bdfd2ee00e/?utm_source=chatgpt" target="_blank">(Mar'yasov et al., 2016; Ukrainets et al., 2014)

  • Catalytic Synthesis Applications : The compound is also used in catalytic synthesis processes, demonstrating its utility in organic chemistry and material science (Fish et al., 2009).

  • Electrochemical Fluorination : The compound has been explored in the electrochemical fluorination of carboxylic acids, indicating its potential in developing new fluorinated compounds for various industrial and research applications (Takashi et al., 1998).

properties

IUPAC Name

4-O-tert-butyl 3-O-methyl (3S)-6,6-dimethylmorpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAXKPFDEGWERL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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